

Chemical Profile and Sources of Anacardic Acids

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Compound Focus: 2-Hydroxy-6-(8Z,11Z)-8,11,14-pentadecatrien-1-ylbenzoic acid

CAS No.: 103904-73-0

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Anacardic acids are salicylic acid derivatives with a 15-carbon alkyl side chain of varying unsaturation. They are primarily isolated from the cashew nut shell liquid (CNSL) of *Anacardium occidentale* (cashew) and from glandular trichomes of geranium (*Pelargonium x hortorum*) [1] [2] [3].

Core Structural Features: The basic structure is a 6-pentadecylsalicylic acid. The compounds differ in the degree of unsaturation of their C15 side chain, which significantly influences their biological activity and physical properties [4] [1].

The table below details the specific constituents:

Compound Name	Side Chain Type	Degree of Unsaturation	Primary Natural Source
Anacardic Acid	Saturated	0 (15:0)	CNSL, Geranium Trichomes
Anacardic Acid	Monoene	1 (15:1)	CNSL, Geranium Trichomes
Anacardic Acid	Diene	2 (15:2)	CNSL, Geranium Trichomes
Anacardic Acid	Triene	3 (15:3)	CNSL, Geranium Trichomes

Natural CNSL obtained via cold solvent extraction contains approximately **60-65% anacardic acids**, with the remainder consisting of cardol (15-20%), cardanol (10%), and other minor phenols [4].

Quantitative Biological Activities

The bioactivity of anacardic acids is strongly influenced by the unsaturation of the alkyl side chain. The following tables summarize key quantitative data for antibacterial and other biological activities.

Antibacterial Activity (MIC Values)

The table below shows the minimum inhibitory concentration (MIC) of different anacardic acids against Gram-positive bacteria, demonstrating the critical role of side chain unsaturation [4].

Bacterial Strain	Anacardic Acid (Saturated)	Anacardic Acid (Monoene)	Anacardic Acid (Diene)	Anacardic Acid (Triene)	Reference Drug (e.g., Vancomycin)
<i>S. mutans</i> (ATCC 25175)	>800 µg/mL	6.25 µg/mL	3.13 µg/mL	1.56 µg/mL	1 µg/mL [4]
<i>S. aureus</i> (ATCC 12598)	>800 µg/mL	100 µg/mL	25 µg/mL	6.25 µg/mL	1.56 µg/mL (Methicillin) [4]
<i>P. acnes</i> (ATCC 11827)	0.78 µg/mL	0.78 µg/mL	0.78 µg/mL	0.78 µg/mL	0.125 µg/mL (Penicillin G) [4]

Other Biological Activities

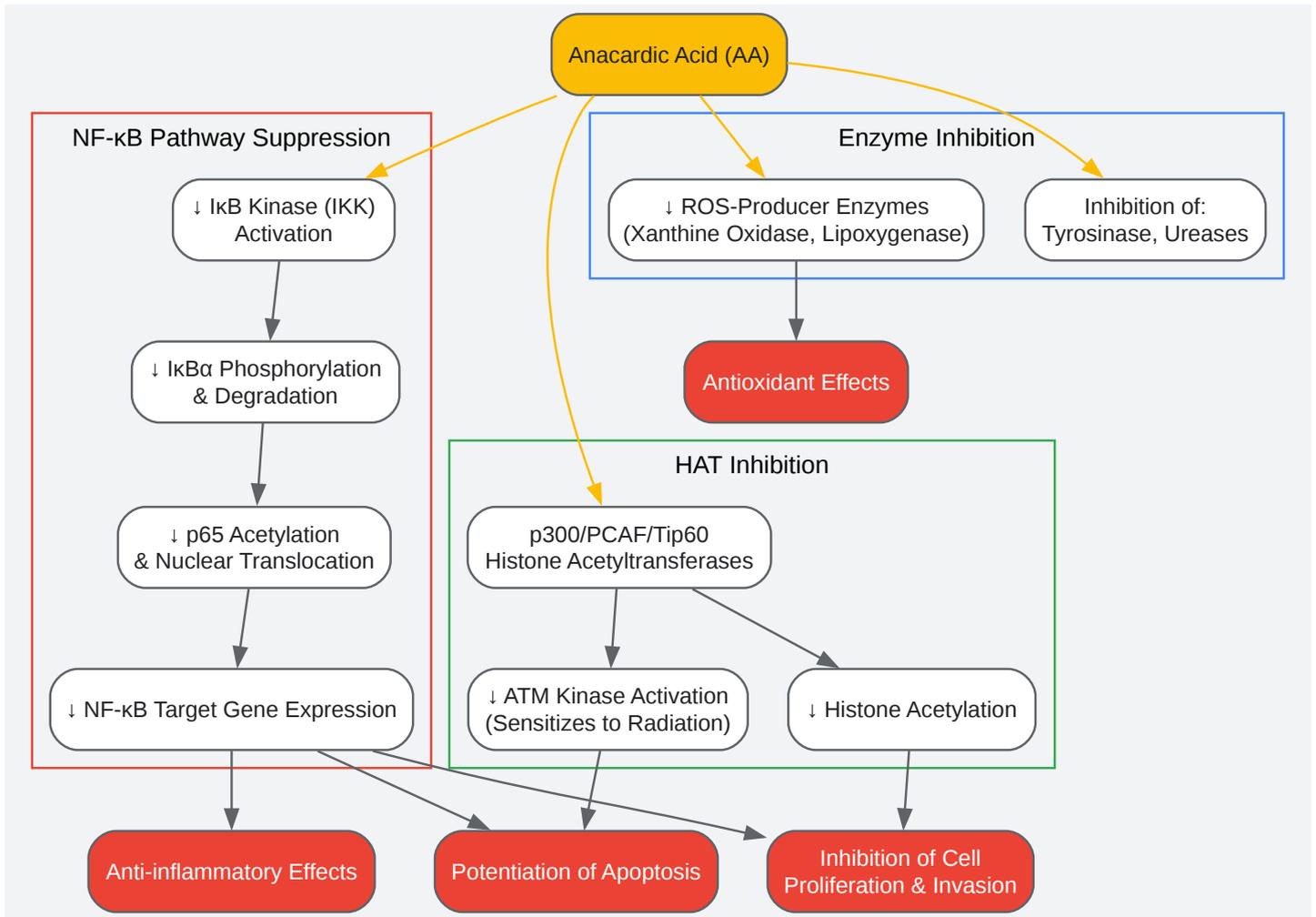
The side chain structure also modulates a wide range of other biological activities, as summarized below [1].

Biological Activity	Structure-Activity Relationship	Key Findings / IC50 Values
Antioxidant	Increases with unsaturation.	Triene anacardic acid is most potent in DPPH radical scavenging assays [1].

Biological Activity	Structure-Activity Relationship	Key Findings / IC50 Values
Antifungal	Decreases with unsaturation; molecular linearity is crucial.	Monoene anacardic acid shows the strongest activity against <i>Candida</i> species [1].
Acetylcholinesterase (AChE) Inhibition	Increases with unsaturation.	Triene anacardic acid is the most effective AChE inhibitor [1].
Cytotoxicity	Increases with unsaturation.	Triene anacardic acid shows highest toxicity to <i>Artemia salina</i> nauplii [1].
Histone Acetyltransferase (HAT) Inhibition	Dependent on phenolic and carboxylic acid groups.	Inhibits p300 (~8.5 μ M), PCAF (~5 μ M), and Tip60 (<5 μ M) [5] [6].

Mechanisms of Action and Signaling Pathways

Anacardic acids exert their multifaceted biological effects through several key molecular mechanisms. The following diagram illustrates the primary signaling pathways involved in its anti-cancer and anti-inflammatory activities.



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Key signaling pathways modulated by anacardic acid, leading to diverse biological outcomes.

Key Pathway Interpretations

- **HAT Inhibition:** By inhibiting HATs like p300 and PCAF, anacardic acid alters epigenetic regulation of gene expression, impacting cell proliferation and survival. Inhibition of Tip60 impairs DNA damage repair, sensitizing cancer cells to radiation [7] [6].
- **NF-κB Pathway Suppression:** Anacardic acid blocks both inducible and constitutive NF-κB activation by inhibiting IKK, preventing IκBα degradation, and reducing p65 acetylation and nuclear translocation. This leads to downregulation of anti-apoptotic proteins (Bcl-2, survivin) and pro-invasive proteins (MMP-9, ICAM-1) [8] [7].

- **Enzyme Inhibition:** Direct inhibition of reactive oxygen species (ROS)-producing enzymes like xanthine oxidase and lipoxygenase contributes to its antioxidant and anti-inflammatory effects [7].

Key Experimental Protocols

For researchers aiming to investigate anacardic acids, here are summaries of critical experimental methodologies.

Isolation from Cashew Nut Shell Liquid (CNSL)

The method described by Paramashivappa et al. is a common practical approach for isolating anacardic acids on a preparative scale [4] [1].

- **Procedure:** Crude CNSL is treated with calcium hydroxide to form a precipitate of calcium anacardate. This precipitate is separated, washed, and then treated with concentrated hydrochloric acid to liberate pure anacardic acids. Further separation of individual analogues (saturated, monoene, diene, triene) can be achieved using column chromatography with silver nitrate-impregnated silica gel to resolve compounds based on side chain unsaturation [1].

In Vitro Antifungal Susceptibility Testing

This is crucial for evaluating activity against *Candida* and other fungal species [5].

- **Assay Types:** The most common in vitro assays are the **minimum inhibitory concentration (MIC)**, **minimum fungicidal concentration (MFC)**, and the **halo inhibition (zone of inhibition) assay**.
- **Test Organisms:** Common clinically relevant species include *Candida albicans*, *C. tropicalis*, *C. parapsilosis*, *C. glabrata*, *C. krusei*, and *C. guilliermondii* [5].
- **Standardization:** Protocols typically follow reference methods like those from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST), using standardized inoculum sizes and culture conditions.

HAT and HDAC Activity Assays

These colorimetric assays are used to determine the epigenetic modulatory activity of anacardic acids [6].

- **Nuclear Extract Preparation:** Homogenize target tissues or lyse cultured cells. Nucleoproteins are then extracted using a commercial nuclear extraction kit.
- **Enzyme Activity Measurement:** The HAT and HDAC activities of the nuclear protein extracts are determined using colorimetric assay kits. These kits typically measure the transfer of an acetyl group to a substrate or the deacetylation of a substrate, resulting in a colorimetric change that can be quantified spectrophotometrically.

In Vivo Toxicity Screening

- **Artemia salina (Brine Shrimp) Lethality Assay:** This is a simple, preliminary test for general toxicity. Nauplii are exposed to various concentrations of anacardic acids, and mortality is recorded after 24 hours. The LC50 (lethal concentration for 50% of the population) is then calculated, with the triene form showing the highest cytotoxicity [1].

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